(3-fluorophenyl)({[(4E)-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone
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Overview
Description
(3-fluorophenyl)({[(4E)-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenyl group and a chromenylidene moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)({[(4E)-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromenylidene intermediate and its subsequent reaction with the fluorophenyl group under controlled conditions. Common reagents used in these reactions include methoxy compounds, fluorophenyl derivatives, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-fluorophenyl)({[(4E)-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-fluorophenyl)({[(4E)-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential interactions with biological molecules. Its fluorophenyl group can enhance binding affinity to certain biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (3-fluorophenyl)({[(4E)-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding to certain receptors or enzymes, modulating their activity. The chromenylidene moiety may also contribute to the compound’s overall biological activity by interacting with different pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-fluorophenyl)(phenyl)methanone
- (3-fluorophenyl)(4-fluorophenyl)methanone
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
Compared to similar compounds, (3-fluorophenyl)({[(4E)-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone stands out due to its unique combination of a fluorophenyl group and a chromenylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H14FNO4 |
---|---|
Molecular Weight |
315.29 g/mol |
IUPAC Name |
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 3-fluorobenzoate |
InChI |
InChI=1S/C17H14FNO4/c1-21-13-5-6-14-15(7-8-22-16(14)10-13)19-23-17(20)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3/b19-15+ |
InChI Key |
QWCXLQXELPZPPC-XDJHFCHBSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC(=CC=C3)F)/CCO2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC(=CC=C3)F)CCO2 |
Origin of Product |
United States |
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